
Ankaflavin
Overview
Description
Ankaflavin is a yellow azaphilone pigment produced by Monascus species (e.g., M. purpureus, M. ruber) and fungi like Penicillium aculeatum . It is structurally characterized by a bicyclic core with a conjugated ketone group and a side chain, sharing a chromogenic core with monascin but differing in substituent length . This compound exhibits pleiotropic bioactivities, including anti-inflammatory, antioxidant, anti-diabetic, and anti-tumorigenic properties . Notably, it acts as a PPARγ agonist and upregulates Nrf2, enhancing antioxidant defenses and insulin sensitivity .
Preparation Methods
Fermentation Methods for Ankaflavin Production
Solid-State Fermentation (SSF)
Solid-state fermentation utilizes substrates such as rice, wheat, or soybean to cultivate Monascus purpureus. This method is cost-effective and mimics traditional Asian fermentation practices. Key parameters include substrate composition, moisture content (60–70%), and incubation temperature (25–30°C) . For example, rice-based substrates yield higher this compound concentrations due to their starch content, which serves as a carbon source for pigment synthesis . A study demonstrated that SSF with rice flour produced 12.8 mg/g of this compound after 14 days, with optimal pH conditions between 5.5 and 6.5 .
Liquid-State Fermentation (LSF)
Liquid-state fermentation employs submerged cultures in bioreactors for scalable production. The fermentation medium typically contains glucose, peptone, and metal ions (e.g., Mg²⁺, Fe³⁺) to enhance pigment biosynthesis . For instance, a patented method using Monascus purpureus NTU 568 achieved a 10-fold increase in this compound yield by optimizing nitrogen sources (NaNO₃) and agitation rates (150–200 rpm) . Fermentation timelines range from 7 to 14 days, with extracellular pigment concentrations reaching 114 AU at 430 nm under extractive fermentation with Triton X-100 .
Table 1: Comparative Fermentation Parameters for this compound Production
Extraction Techniques for this compound
Solvent Extraction
Polarity-based solvent extraction is critical for isolating this compound from fermentation biomass. Non-polar solvents like n-hexane preferentially extract yellow pigments while minimizing contamination from orange pigments (e.g., rubropunctatin) . A study reported 85% recovery of this compound using n-hexane, with a solvent-to-solid ratio of 10:1 (v/w) and three extraction cycles . Acidic conditions (pH 2.0) further improve extraction efficiency by stabilizing the pigment structure .
Ultrasonic-Assisted Extraction (UAE)
Ultrasonic waves disrupt cell walls, enhancing solvent penetration and reducing extraction time. For example, UAE at 40 kHz for 30 minutes increased this compound yield by 22% compared to conventional methods . Optimal parameters include a temperature of 40°C and ethanol-water mixtures (70:30) as co-solvents .
Purification and Refinement Strategies
High-Speed Countercurrent Chromatography (HSCCC)
HSCCC separates this compound from co-pigments using a two-phase solvent system (n-hexane:methanol:water = 10:7.5:2.5). This method achieves >99% purity by exploiting differences in partition coefficients . The process involves loading crude extract onto a chromatographic column, with elution times of 0–200 minutes yielding distinct pigment bands .
Macroporous Resin Adsorption
Weak-polar resins (e.g., CAD-40) selectively adsorb this compound from crude extracts. A gradient elution with ethanol (30–90%) removes impurities, achieving 95% purity in industrial settings.
Table 2: Purification Efficiency of this compound
Method | Purity (%) | Recovery Rate (%) | Key Advantage |
---|---|---|---|
HSCCC | >99 | 78 | High resolution |
Macroporous Resin | 95 | 85 | Scalability |
Solvent Partitioning | 90 | 92 | Low cost |
Reference |
Strain Optimization and Genetic Engineering
Mutagenesis for Enhanced Yield
UV and chemical mutagenesis have generated Monascus strains with 30–50% higher this compound productivity. For example, M. purpureus M12 mutants produced 15.2 mg/g of this compound under SSF, compared to 10.5 mg/g in wild-type strains .
Gene Cloning and Pathway Engineering
Overexpression of polyketide synthase (PKS) genes (MpigA, MpigE) upregulates azaphilone biosynthesis. In one study, recombinant M. purpureus strains produced 18.6 mg/g of this compound, a 40% increase over controls .
Industrial Production and Scalability
Pilot-Scale Fermentation
Industrial bioreactors (1,000 L capacity) use fed-batch strategies to maintain dissolved oxygen (>30%) and substrate concentrations. ANKASCIN 568-R, a commercial this compound extract, is produced via patented fermentation technology, yielding 10× higher concentrations than conventional methods .
Quality Control and Standardization
Regulatory guidelines mandate HPLC-UV analysis (λ = 405 nm) for purity assessment. The FDA-approved ANKASCIN 568-R contains 10% this compound and monascin, with a daily dosage of 0.11 g/capsule .
Chemical Reactions Analysis
Types of Reactions: Ankaflavin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activities.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions involving this compound include modified azaphilonoid compounds with enhanced biological activities. These products are often used in further research and development of therapeutic agents.
Scientific Research Applications
Bioactivities and Mechanisms
- Antioxidant Properties : Ankaflavin exhibits strong antioxidant activity, which helps protect cells from oxidative stress. This property is crucial for preventing cellular damage associated with various diseases.
- Anti-inflammatory Effects : The compound has been shown to inhibit inflammatory pathways by blocking tumor necrosis factor-alpha (TNFα) activation and nuclear factor kappa B (NF-κB) activation. This mechanism contributes to its potential in treating inflammatory diseases .
- Anti-cancer Activity : this compound demonstrates selective cytotoxicity against cancer cell lines such as Hep G2 and A549 while showing minimal toxicity to normal cells. It induces apoptosis in cancer cells through chromatin condensation and fragmentation .
- Lipid Metabolism Modulation : this compound activates peroxisome proliferator-activated receptors (PPARs), particularly PPARγ and PPARα, which play vital roles in lipid metabolism regulation. This action can help alleviate conditions like hyperlipidemia and non-alcoholic fatty liver disease .
- Neuroprotective Effects : Research indicates that this compound may protect neurons from damage, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's disease .
Comprehensive Applications
This compound's diverse applications span several fields:
Case Studies
- Metabolic Syndrome Alleviation : A study demonstrated that this compound activates PPARγ and Nrf-2 pathways, leading to significant improvements in metabolic syndrome markers such as lipid profiles and insulin sensitivity .
- Cancer Cell Apoptosis : In vitro studies revealed that this compound effectively induced apoptosis in Hep G2 cells at concentrations as low as 15 μg/mL, suggesting its potential as a therapeutic agent in liver cancer treatment .
- Neuroprotection Against Alcoholic Liver Injury : Research indicated that this compound could mitigate alcoholic liver injury by reducing oxidative stress and inflammation, highlighting its dual role in both liver protection and neuroprotection .
Mechanism of Action
Ankaflavin exerts its effects through several molecular targets and pathways. It activates peroxisome proliferator-activated receptor-gamma and peroxisome proliferator-activated receptor-alpha, which are involved in lipid metabolism and glucose regulation . Additionally, this compound activates nuclear factor (erythroid-derived 2)-like 2, which enhances antioxidant defenses by upregulating the expression of heme oxygenase-1 . These mechanisms contribute to its anti-inflammatory, anti-oxidative, and anti-tumor activities.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Ankaflavin vs. Monascin
Both are yellow azaphilones with nearly identical chromophores but differ in side-chain substituents:
- Monascin : Contains a methyl group at C-3.
- This compound: Features an ethyl group at C-4 . This minor structural difference leads to distinct molar masses (adjusted by a factor of 1.079 during quantification) and variations in bioactivity .
Comparison with Other Monascus Pigments
Production and Yield Optimization
Fermentation Conditions
- This compound : Supplementing M. ruber M7 with 0.5% sodium acetate increases extracellular yield by 4.61-fold on day 8 .
- Monascin : Enhanced production in synthetic water (SW) with specific ions, unlike this compound .
Extraction Methods
- This compound : Optimal extraction uses 90:1 liquid-to-solid ratio with n-hexane and ultrasonic treatment .
- Monascin: Separated using n-hexane:methanol:water (10:5.5:4.5) .
Bioactivity and Pharmacological Properties
Antioxidant Activity
- This compound : IC50 values in DPPH (0.062 mg/mL), ABTS (0.376 mg/mL), and FRAP (0.580 mg/mL) assays .
- Monascin : Higher cellular antioxidant activity (CAA) than this compound (quercetin equivalent 7.23 μM vs. lower for this compound) .
Cytotoxicity
- This compound : IC50 of 85 μg/mL in PC-3 prostate cancer cells; minimal toxicity in HEK 293 cells (<5% at 320 μg/mL) .
- Monascin : Less studied but shows anti-tumor effects via AMPK pathway activation .
Metabolic Effects
- Lipid Regulation : this compound and monascin reduce cholesterol via PPARγ activation, outperforming monacolin K . DFT studies confirm their lower hydrolysis activation energy (ΔG), enhancing cholesterol-lowering efficacy .
- Anti-Diabetic Action : this compound upregulates Nrf2 and improves insulin sensitivity in methylglyoxal-induced diabetes .
Toxicity Profile
- This compound: Low hemolytic activity (<5% at 320 μg/mL) and negligible toxicity in non-cancerous cells .
- Monascin : Similar low toxicity but higher safety margins compared to red pigments (e.g., rubropunctamine) .
Biological Activity
Ankaflavin, a secondary metabolite derived from the fermentation of Monascus purpureus, has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article synthesizes current research findings on this compound's biological activity, supported by data tables and case studies.
1. Antioxidant Activity
Overview of Antioxidant Properties
This compound exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress and preventing cellular damage. A comparative study highlighted that this compound's antioxidant capacity is enhanced when combined with other Monascus pigments like monascin. The antioxidant activity of these compounds was evaluated using various assays, including chemical antioxidant tests and cellular antioxidant assays (CAA) .
Table 1: Antioxidant Activity of Monascus Pigments
Compound | Antioxidant Activity (Quercetin Equivalent) |
---|---|
This compound | Moderate (exact value not specified) |
Monasfluore A | Higher than this compound |
Monaphilone A | Highest among tested pigments |
New Yellow Pigment | Highest (7.23 μM) |
This table illustrates that while this compound has notable antioxidant properties, it is less potent than some other pigments derived from Monascus purpureus.
2. Hypolipidemic Effects
Clinical Studies on Lipid Regulation
A randomized double-blind study investigated the effects of a formulation containing this compound (Ankascin 568 plus) on lipid profiles in subjects with borderline high cholesterol levels. Over 12 weeks, participants taking 500 mg daily showed significant reductions in total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C) levels, indicating a potential role in managing hyperlipidemia .
Table 2: Lipid Profile Changes Over Time
Time Point | Total Cholesterol (mg/dL) | LDL Cholesterol (mg/dL) |
---|---|---|
Baseline | 200 | 150 |
Week 4 | 176 (-11.9%) | 121 (-19.0%) |
Week 8 | 178 | 122 |
Week 12 | 180 | 125 |
These findings suggest that this compound may be beneficial in reducing cardiovascular risk factors.
3. Cytotoxic Activity Against Cancer Cells
Mechanism of Action
This compound has demonstrated selective cytotoxicity against human cancer cell lines such as Hep G2 (liver cancer) and A549 (lung cancer). The compound exhibited an IC50 value of approximately 15 µg/mL, indicating its potential as an anticancer agent without significant toxicity to normal cells . The mechanism appears to involve apoptosis, as evidenced by chromatin condensation and fragmentation observed in treated cells.
4. Anti-inflammatory Effects
Research Insights
Studies have shown that this compound can modulate inflammatory pathways. It positively influences several transcription factors related to metabolic syndrome, including PPAR-gamma and Nrf2, which are involved in lipid metabolism and the body's antioxidant response . This suggests that this compound may help reduce inflammation associated with metabolic disorders.
Case Studies
Study on Alcohol-Induced Liver Injury
In a study involving mice with ethanol-induced liver injury, the administration of this compound resulted in improved liver function markers and reduced hepatic lipid peroxidation. The compound also enhanced the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase . This demonstrates its protective effects against liver damage.
Q & A
Basic Research Questions
Q. What are the primary molecular targets of Ankaflavin in lipid metabolism regulation?
this compound interacts selectively with nuclear receptors involved in lipid homeostasis. Molecular docking studies reveal strong binding affinities for Farnesoid X Receptor (FXR: -10.2 kcal/mol) and LDL metabolic regulator (LDM: -9.3 kcal/mol), suggesting modulation of cholesterol synthesis and lipoprotein metabolism. In contrast, minimal binding to NPC1L1 (-3.9 kcal/mol) indicates limited efficacy in intestinal cholesterol absorption pathways .
Q. What experimental models are validated for studying this compound's hypolipidemic effects?
Hyperlipidemic hamster models are widely used to evaluate this compound's efficacy. Key endpoints include reductions in serum total cholesterol (TC), triglycerides (TG), and LDL-C, with concurrent increases in HDL-C. For example, 8-week administration of this compound (30 μM) reduced aortic lipid plaque formation by 40% while elevating HDL-C by 15% compared to controls, validated via ANOVA with post-hoc Tukey tests (p < 0.05) .
Q. How is this compound purity validated in pharmacological studies?
High-performance liquid chromatography (HPLC) with UV detection (λ = 390 nm) is the standard method. Spectroscopic analyses (NMR, MS) confirm structural integrity, while stability tests under varying pH and temperature conditions ensure compound reliability. Purity thresholds ≥95% are recommended for in vitro assays .
Advanced Research Questions
Q. What methodological considerations are critical for interpreting this compound's cytotoxic selectivity in cancer cells?
Dose-dependent cytotoxicity assays (e.g., MTT or Annexin V staining) must differentiate between selective apoptosis and nonspecific toxicity. For instance, this compound (30 μM) reduced HepG2 cell viability to 62.8% via Akt/NF-κB pathway inhibition, while sparing normal hepatocytes. Parallel assays with ROS scavengers (e.g., NAC) can isolate oxidative stress-mediated effects .
Q. How can conflicting data on this compound's receptor activation be resolved?
Discrepancies in PPARγ activation studies may stem from cell-type-specific cofactor availability or ligand-binding domain polymorphisms. Dual-luciferase reporter assays in HEK293 cells, combined with competitive binding assays using rosiglitazone as a control, can clarify agonistic potency. Cross-validation with gene knockout models (e.g., PPARγ-/-) is advised .
Q. What strategies optimize this compound yield in solid-state fermentation (SSF)?
Maximizing yield (27.23 mg/g dry matter) requires substrate optimization (e.g., sugarcane bagasse with 60% moisture), nitrogen supplementation (0.5% NH4Cl), and controlled fermentation (30°C, 18 days). Post-fermentation extraction with ethyl acetate and vacuum drying preserve thermolabile pigments. Yield quantification via HPLC-DAD ensures batch consistency .
Q. How do researchers address this compound's poor solubility in in vivo studies?
Nanoemulsion formulations using Tween-80 or PEG-400 enhance bioavailability. Pharmacokinetic studies in rats show a 3.2-fold increase in plasma Cmax with lipid-based carriers compared to aqueous suspensions. Stability assessments under simulated gastric conditions (pH 1.2–6.8) are critical for oral delivery .
Q. Methodological Challenges
Q. What statistical approaches are recommended for analyzing this compound's dose-response relationships?
Non-linear regression models (e.g., sigmoidal dose-response curves) with IC50/EC50 calculations (GraphPad Prism) are standard. For lipid-lowering studies, multivariate ANOVA accounts for covariates like diet and genetic background. Meta-analyses of preclinical data should prioritize studies reporting SEM/SD and sample sizes ≥6 .
Q. How can molecular docking results for this compound be experimentally validated?
In silico predictions (AutoDock Vina) require cross-validation with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (KD, ΔG). For FXR, transient transfection assays in HepG2 cells with luciferase reporters confirm transcriptional activation .
Q. What protocols mitigate batch variability in this compound isolation from Monascus spp.?
Standardized fermentation protocols (ISO 9001:2015) with strain authentication (e.g., M. purpureus TISTR 3003-M16) reduce variability. Post-extraction purification via preparative TLC (silica gel GF254) and crystallization in methanol/water (7:3 v/v) ensures ≥98% purity. Batch records must document UV-Vis spectra (λmax = 370 nm) .
Q. Data Interpretation & Reproducibility
Q. How should researchers address inconsistent anti-inflammatory outcomes across this compound studies?
Variability in LPS-induced inflammation models (e.g., RAW264.7 vs. primary macrophages) necessitates strict endotoxin controls. Transcriptomic profiling (RNA-seq) of NF-κB and MAPK pathways identifies context-dependent modulation. Pre-treatment with this compound (1–10 μM) for 24h prior to LPS challenge improves reproducibility .
Q. What quality controls are essential for toxicological evaluations of this compound?
OECD-compliant assays (e.g., Ames test for mutagenicity, micronucleus assay for clastogenicity) are mandatory. In vitro hepatotoxicity screens (e.g., HepG2 ATP depletion) should precede in vivo studies. Chromosomal condensation assays (Hoechst 33342 staining) at IC50 thresholds (15 μg/mL) assess tumor-specific toxicity .
Properties
IUPAC Name |
(3S,3aR,9aR)-9a-methyl-3-octanoyl-6-[(E)-prop-1-enyl]-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O5/c1-4-6-7-8-9-11-19(24)20-18-13-15-12-16(10-5-2)27-14-17(15)21(25)23(18,3)28-22(20)26/h5,10,12,18,20H,4,6-9,11,13-14H2,1-3H3/b10-5+/t18-,20+,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTJNEHGKRUSLT-ODTNPMSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C1C2CC3=C(COC(=C3)C=CC)C(=O)C2(OC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)[C@@H]1[C@H]2CC3=C(COC(=C3)/C=C/C)C(=O)[C@@]2(OC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.